
Bruceine D
Descripción general
Descripción
Bruceine D is a naturally occurring tetracyclic triterpene quassinoid isolated from the fruits of Brucea javanica, a plant belonging to the Simaroubaceae family . This compound has garnered significant attention due to its potent anticancer properties, particularly against pancreatic cancer . This compound is known for its ability to induce apoptosis in cancer cells through various molecular pathways .
Métodos De Preparación
Bruceine D is primarily extracted from Brucea javanica fruits. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic routes for this compound are complex and involve multiple steps of organic synthesis.
Análisis De Reacciones Químicas
Bruceine D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions of this compound can yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Anticancer Properties
Bruceine D has demonstrated potent anticancer effects across multiple cancer types, including non-small-cell lung cancer, pancreatic cancer, breast cancer, and osteosarcoma. Below are detailed insights into its applications:
Non-Small-Cell Lung Cancer (NSCLC)
Research indicates that this compound effectively inhibits the proliferation of NSCLC cells through several mechanisms:
- Induction of Apoptosis : Treatment with this compound leads to significant apoptosis in A549 cells (a type of NSCLC) by modulating reactive oxygen species (ROS) and mitochondrial pathways. This was evidenced by a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins .
- Cell Cycle Arrest : The compound induces G0-G1 phase arrest, contributing to reduced cell proliferation .
- In Vivo Efficacy : In animal models, this compound significantly reduced tumor growth without noticeable toxicity .
Pancreatic Cancer
This compound has also shown effectiveness against pancreatic adenocarcinoma:
- Mechanisms : It induces apoptosis via the p38-MAPK and NF-κB signaling pathways, alongside ROS accumulation .
- Tumor Growth Reduction : In preclinical studies, this compound reduced xenograft tumor growth in nude mice models .
Breast Cancer
Recent studies have identified this compound as a promising candidate for breast cancer treatment:
- Synergistic Effects : When combined with other natural products, it exhibited enhanced anti-cancer effects on breast cancer cell lines .
- Target Identification : Drug target prediction analyses have highlighted the androgen receptor and estrogen receptor as potential targets for this compound .
Osteosarcoma
In osteosarcoma models, this compound has shown significant therapeutic potential:
- Inhibition of Stem Cell Traits : It suppresses tumor growth and stem cell-like properties through inhibition of the STAT3 signaling pathway .
- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit migration suggests its utility in treating aggressive osteosarcoma cases .
Safety Profile
This compound exhibits a favorable safety profile in various studies:
- Minimal cytotoxicity was observed in normal human cells compared to cancer cells, suggesting selective targeting of malignant cells .
Summary of Findings
The following table summarizes key findings from various studies on the applications and effects of this compound:
Mecanismo De Acción
Bruceine D exerts its effects through several molecular pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways.
PI3K/Akt Pathway: This compound inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Nrf2 Pathway: This compound enhances the chemosensitivity of pancreatic cancer cells to gemcitabine by inhibiting the Nrf2 pathway.
Comparación Con Compuestos Similares
Bruceine D is part of a group of quassinoids found in Brucea javanica. Similar compounds include:
Bruceine A: Known for its anti-inflammatory and anticancer properties.
Bruceine B: Exhibits potent cytotoxic effects against various cancer cell lines.
Bruceine C: Studied for its antiparasitic and anticancer activities.
Compared to these compounds, this compound is unique due to its specific molecular targets and pathways, particularly its ability to inhibit the PI3K/Akt and Nrf2 pathways .
Actividad Biológica
Bruceine D (BD), a bioactive compound derived from Brucea javanica, has garnered attention for its significant biological activities, particularly in cancer treatment. This article explores its mechanisms of action, efficacy across various cancer types, and relevant research findings.
This compound exhibits multiple mechanisms that contribute to its anticancer effects:
- Induction of Apoptosis : BD has been shown to trigger apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The apoptosis is mediated through the activation of reactive oxygen species (ROS) and the MAPK signaling pathway, which leads to increased mitochondrial membrane permeability and the release of pro-apoptotic factors .
- Inhibition of Cell Proliferation : Studies indicate that BD effectively inhibits cell proliferation in several cancer types, including pancreatic, breast, and lung cancers. The compound downregulates key cell cycle regulators such as Cyclin D1 and CDK4, leading to cell cycle arrest .
- Autophagy Activation : In addition to apoptosis, BD promotes autophagy, a process that can lead to cell death under certain conditions. The induction of autophagy has been observed in lung cancer cells treated with BD .
Non-Small Cell Lung Cancer (NSCLC)
Research has demonstrated that this compound effectively inhibits the proliferation of NSCLC cells. A study involving four NSCLC cell lines (A549, H1650, PC-9, HCC827) revealed that BD induced significant apoptosis and inhibited colony formation and migratory abilities . The compound's ability to increase ROS levels was crucial for its cytotoxic effects.
Breast Cancer
In breast cancer models, BD has shown a dose-dependent inhibition of cell proliferation. In particular, it was effective against MCF-7 and Hs 578T cell lines, with IC50 values ranging from 0.7 to 65 μM . Furthermore, BD was found to suppress pathways related to angiogenesis and glycolysis, which are critical for tumor growth .
Hepatocellular Carcinoma
BD also exhibits potent effects against hepatocellular carcinoma by inducing apoptosis and inhibiting cell proliferation. This activity is linked to its ability to disrupt key signaling pathways involved in tumorigenesis .
Osteosarcoma
In osteosarcoma cells, this compound inhibited tumor growth and stem cell-like properties by repressing the STAT3 signaling pathway. The compound demonstrated significant anti-tumor activity without notable side effects in vivo .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Lung Cancer Study : A study indicated that BD significantly inhibited the growth of lung cancer xenografts in vivo while promoting apoptosis and autophagy in vitro. This suggests its potential as a candidate for lung cancer therapy due to low toxicity and multifaceted action mechanisms .
- Breast Cancer Research : Another investigation focused on the effects of BD on breast cancer cells showed that it could inhibit migration and invasion while inducing apoptosis. These findings support the use of BD as a therapeutic agent in triple-negative breast cancer (TNBC) .
Summary Table of Biological Activities
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Non-Small Cell Lung Cancer | Apoptosis, Autophagy | Induces apoptosis via ROS; inhibits proliferation |
Breast Cancer | Apoptosis, Inhibition of Angiogenesis | Dose-dependent inhibition; effective against MCF-7 |
Hepatocellular Carcinoma | Apoptosis | Induces apoptosis; inhibits proliferation |
Osteosarcoma | STAT3 Pathway Inhibition | Suppresses stemness traits; significant anti-tumor activity |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to assess Bruceine D’s anticancer activity, and how are they optimized?
- In vitro: Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia) are treated with this compound at concentrations ranging from 2.5–40 μM for 24–48 hours. Proliferation is measured via CCK-8 assays, with dose- and time-dependent responses critical for validating efficacy .
- In vivo: Subcutaneous xenograft models (e.g., Balb/c nu/nu mice injected with A549 cells) are used. This compound is administered intraperitoneally at 40 mg/kg/day for 15 days, with tumor volume and animal weight monitored weekly to assess toxicity and efficacy .
Q. How do researchers standardize this compound treatment protocols across different cancer types?
- Dose-response curves and IC50 calculations (e.g., 6.37 ± 0.39 μM in K562 cells) are essential. Protocols are tailored to cell line sensitivity, with validation via apoptosis markers (e.g., caspase-3 activation) and autophagy assays (e.g., LC3-II/I ratio) .
Q. What methodologies are used to confirm this compound’s mechanism of action in preliminary studies?
- Western blotting for pathway proteins (e.g., p-AKT, p-ERK) and ROS detection assays (e.g., DCFH-DA staining) are standard. Transcriptomic analysis (e.g., RNA-seq) identifies shared gene targets (e.g., G2M checkpoint genes in MCF7 cells) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s effects on PI3K/AKT signaling in different cancers be reconciled?
- Tissue-specific pathway crosstalk (e.g., PI3K/AKT inhibition in leukemia vs. p38-MAPK activation in pancreatic cancer) may explain discrepancies. Researchers should perform comparative phosphoproteomics and use pathway-specific inhibitors to isolate mechanisms .
Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s pleiotropic effects?
- Combine transcriptomics (e.g., E2F/MYC target analysis), metabolomics (e.g., ROS-mediated metabolic shifts), and CRISPR screens to map signaling networks. Systems biology tools (e.g., STRING for protein interaction networks) can prioritize key nodes .
Q. How should researchers design studies to evaluate this compound’s synergy with existing therapies (e.g., sorafenib in HCC)?
- Use Chou-Talalay combination index assays in vitro and orthotopic HCC models in vivo. Monitor synergistic reductions in tumor growth (e.g., 50% enhancement with sorafenib) and validate via dual-pathway inhibition (e.g., PI3K and Raf/ERK) .
Q. Methodological Guidance
Q. What controls are critical when assessing this compound-induced autophagy versus apoptosis?
- Include controls with autophagy inhibitors (e.g., chloroquine) and apoptosis inducers (e.g., staurosporine). Use tandem fluorescence (mRFP-GFP-LC3) to distinguish autophagic flux from lysosomal degradation .
Q. How can researchers address variability in this compound’s bioavailability across preclinical models?
- Pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration) and formulation optimization (e.g., liposomal encapsulation) improve consistency. Validate tissue distribution via biodistribution assays in murine models .
Q. Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing this compound’s dose- and time-dependent effects?
- Use nonlinear regression for IC50/EC50 calculations (e.g., GraphPad Prism). For longitudinal in vivo data, mixed-effects models account for inter-animal variability .
Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?
- Discrepancies may arise from tumor microenvironment interactions. Validate findings using 3D co-culture models (e.g., cancer-associated fibroblasts) and patient-derived xenografts (PDXs) .
Propiedades
IUPAC Name |
2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944105 | |
Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-66-1 | |
Record name | Bruceine D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.